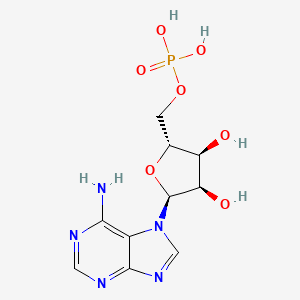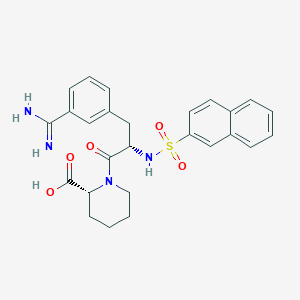![molecular formula C15H23FN2O16P2 B10776868 [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776868.png)
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine-5’-Diphosphate-4-Deoxy-4-Fluoro-Alpha-D-Galactose is a synthetic nucleotide sugar derivative.
準備方法
The synthesis of Uridine-5’-Diphosphate-4-Deoxy-4-Fluoro-Alpha-D-Galactose typically involves the enzymatic conversion of uridine diphosphate glucose (UDP-glucose) to uridine diphosphate galactose (UDP-galactose) using UDP-glucose 4-epimerase . This enzyme catalyzes the interconversion through the transient reduction of the tightly bound cofactor NAD+
化学反応の分析
Uridine-5’-Diphosphate-4-Deoxy-4-Fluoro-Alpha-D-Galactose undergoes various chemical reactions, including substitution and reduction reactions. The enzyme UDP-glucose 4-epimerase facilitates the stereospecific reduction of the cofactor NAD+ and the nonstereospecific hydride return during normal catalysis . Common reagents used in these reactions include NAD+ and UDP-glucose. The major products formed from these reactions are UDP-galactose and UDP-glucose .
科学的研究の応用
Uridine-5’-Diphosphate-4-Deoxy-4-Fluoro-Alpha-D-Galactose has several scientific research applications. In chemistry, it is used to study the mechanisms of enzyme-catalyzed reactions involving nucleotide sugars. In biology, it is utilized to investigate the metabolic pathways of galactose and glucose. In medicine, this compound is of interest for its potential role in drug development and therapeutic interventions. Additionally, it has industrial applications in the production of nucleotide sugar derivatives .
作用機序
The mechanism of action of Uridine-5’-Diphosphate-4-Deoxy-4-Fluoro-Alpha-D-Galactose involves its interaction with the enzyme UDP-glucose 4-epimerase. This enzyme catalyzes the interconversion of UDP-galactose and UDP-glucose through the transient reduction of NAD+ . The molecular targets involved in this process include the active site of the enzyme and the cofactor NAD+ .
類似化合物との比較
Uridine-5’-Diphosphate-4-Deoxy-4-Fluoro-Alpha-D-Galactose is similar to other nucleotide sugars such as UDP-glucose and UDP-galactose. its unique structural feature, the presence of a fluorine atom at the 4-position of the galactose moiety, distinguishes it from these compounds . This fluorine substitution can significantly alter the compound’s biochemical properties and interactions with enzymes, making it a valuable tool for studying enzyme mechanisms and metabolic pathways .
特性
分子式 |
C15H23FN2O16P2 |
|---|---|
分子量 |
568.29 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23FN2O16P2/c16-8-5(3-19)32-14(12(24)10(8)22)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1 |
InChIキー |
OAPPZHVTNHJVAL-ABVWGUQPSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)F)O)O)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)F)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



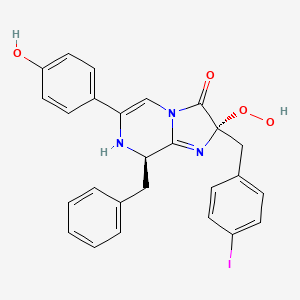
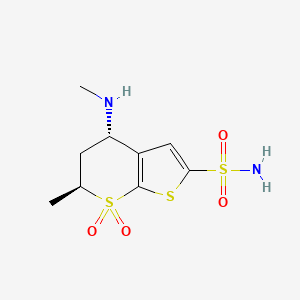
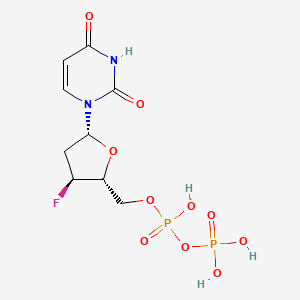
![N-{3-[4-(3-Amino-propyl)-piperazin-1-YL]-propyl}-3-nitro-5-(galactopyranosyl)-beta-benzamide](/img/structure/B10776798.png)
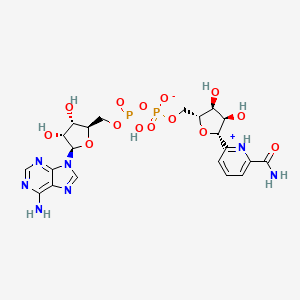

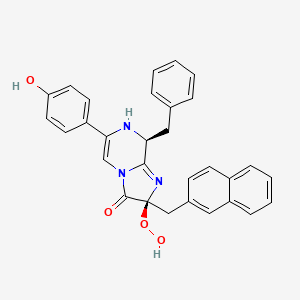
![N,N-[2,5-O-[Dibenzyl]-glucaryl]-DI-[isoleucyl-amido-methane]](/img/structure/B10776838.png)
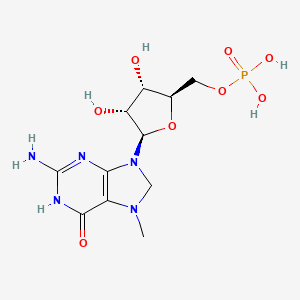

![2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10776855.png)
![3-[5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776856.png)
